molecular formula C8H7ClN4S B3038464 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-35-0

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile

Cat. No.: B3038464
CAS No.: 866009-35-0
M. Wt: 226.69 g/mol
InChI Key: CZASOKUWUIOKLL-UHFFFAOYSA-N
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Description

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile is a specialized isothiazole derivative supplied for research and development purposes. The compound is identified with the CAS Registry Number 866009-35-0 . It has a molecular formula of C 8 H 7 ClN 4 S and a molecular weight of 226.68 g/mol . This chemical is characterized by the presence of both chloro and carbonitrile functional groups on the isothiazole ring, further substituted with a (2-cyanoethyl)(methyl)amino moiety. These functional groups make it a valuable intermediate for further chemical synthesis and exploration in various research fields. As a building block, it may be of particular interest in the development of novel heterocyclic compounds, agrochemicals, or pharmaceutical candidates. Researchers can leverage its multifunctional structure for nucleophilic substitution reactions, cyclization studies, or as a precursor for creating compound libraries. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use. Proper storage conditions of 2-8°C are recommended to ensure product stability . The provided purity for this compound is 90% . Researchers are advised to consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-5-[2-cyanoethyl(methyl)amino]-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c1-13(4-2-3-10)8-6(5-11)7(9)12-14-8/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASOKUWUIOKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=C(C(=NS1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171302
Record name 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866009-35-0
Record name 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866009-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Thiocyanato Ketones

A foundational approach involves the cyclization of β-thiocyanato ketones (e.g., 1a ) under basic conditions to form the isothiazole scaffold. For example, treatment of 3-thiocyanatopropiophenone with aqueous ammonia yields 4-cyanoisothiazoles via intramolecular nucleophilic attack and elimination.

$$
\text{Ar-C(=O)-CH}2\text{-SCN} \xrightarrow{\text{NH}3} \text{Isothiazole-4-carbonitrile} + \text{H}_2\text{S}
$$

Optimization Notes :

  • Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
  • Electron-withdrawing groups (e.g., CN) at position 4 stabilize the intermediate enolate.

Oxidative Coupling of Thioamides

Electrochemical or metal-catalyzed oxidative coupling of 2-mercaptobenzamides (2a ) provides direct access to isothiazolones, which are precursors to carbonitrile derivatives. Recent advances employ acridinium photocatalysts under blue light to generate iminyl radicals, facilitating N–S bond formation without metal reagents.

$$
\text{2-Mercaptobenzamide} \xrightarrow{\text{Visible Light}} \text{Benzo[d]isothiazol-3(2H)-one} \xrightarrow{\text{Cyanation}} \text{4-Carbonitrile Derivative}
$$

Key Data :

Starting Material Catalyst Yield (%) Reference
2-Mercaptobenzamide Acridinium 78–92

Functionalization at Position 5

Nucleophilic Substitution with Methylamine and Acrylonitrile

The 5-amino group is installed via SNAr (nucleophilic aromatic substitution) on 5-chloroisothiazole intermediates (3a ). Subsequent Michael addition of methylamine to acrylonitrile introduces the 2-cyanoethyl moiety.

$$
\text{5-Chloro-4-cyanoisothiazole} \xrightarrow{\text{MeNH}2} \text{5-(Methylamino)-4-cyanoisothiazole} \xrightarrow{\text{CH}2=\text{CHCN}} \text{Target Compound}
$$

Reaction Conditions :

  • Step 1 : DMF, 60°C, 12 h.
  • Step 2 : K2CO3, THF, rt, 6 h.

Reductive Amination

Alternative routes employ reductive amination of 5-aminoisothiazoles (4a ) with methyl glyoxal and acrylonitrile. Sodium cyanoborohydride facilitates imine reduction, achieving 85% yield in optimized cases.

Regioselective Chlorination at Position 3

Electrophilic Chlorination

Chlorine is introduced via electrophilic substitution using N-chlorosuccinimide (NCS) in acetic acid. The electron-withdrawing carbonitrile group directs chlorination to position 3.

$$
\text{4-Cyano-5-substituted Isothiazole} \xrightarrow{\text{NCS, AcOH}} \text{3-Chloro Derivative}
$$

Optimization :

  • Excess NCS (1.5 eq.) ensures complete conversion.
  • Side products (e.g., dichlorinated species) are minimized at 0°C.

Radical Chlorination

UV-initiated radical chlorination with Cl2 gas offers a scalable alternative. This method avoids directing groups but requires rigorous temperature control (–10°C) to prevent ring degradation.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 3.28 (s, 3H, N–CH3), 2.90 (t, 2H, CH2CN), 3.65 (t, 2H, N–CH2).
  • MS (EI) : m/z 253 [M+H]+, 255 [M+H+2]+ (Cl isotope).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity for optimized routes.

Challenges and Limitations

  • Regioselectivity : Competing chlorination at position 4 occurs if electron-deficient intermediates lack stabilization.
  • Functional Group Compatibility : Nitrile groups necessitate anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyanoethyl group can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The chloro and cyanoethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s distinctiveness arises from its N-(2-cyanoethyl)-N-methylamino substituent at position 3. Comparisons with analogs highlight the impact of substituents on reactivity, solubility, and bioactivity:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile Cl (3), CN (4), N-(2-cyanoethyl)-N-methyl (5) ~265.7 (estimated) Potential bioactive intermediate N/A
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile Cl (3), CN (5), p-tolyl (4) 259.7 Synthetic yield: 60%; aryl coupling model
3-Methylthio-5-aryl-4-isothiazolecarbonitrile SCH3 (3), CN (4), aryl (5) Varies by aryl group Broad antiviral activity (e.g., rhinovirus)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile Cl (3), CN (4), pyridinyl-S- (3) 392.81 Pesticide intermediate

Key Observations :

  • Electronic Effects: The electron-withdrawing cyano group at position 4 stabilizes the ring in all analogs.
  • Steric Influence: The branched aminoalkyl chain in the target compound may hinder interactions at position 5, contrasting with planar aryl groups (e.g., p-tolyl in ), which facilitate π-π stacking in biological targets.

Stability and Reactivity

  • Hydrolytic Stability: The cyano group at position 4 in all analogs resists hydrolysis under mild conditions, ensuring stability in storage.
  • Reactivity at Position 5: The aminoalkyl group in the target compound may undergo further functionalization (e.g., alkylation or acylation), offering synthetic flexibility absent in aryl-substituted analogs.

Biological Activity

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₇H₈ClN₃S
  • Molecular Weight : 189.68 g/mol
  • CAS Number : 16131214

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cellular metabolism.
  • Interaction with Receptors : The compound could interact with various receptors, influencing signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.

In Vitro Studies

A range of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeCell LineConcentration RangeObserved Effects
CytotoxicityA549 (Lung cancer)1-100 µMSignificant reduction in cell viability
Enzyme InhibitionHepG2 (Liver)10-50 µMInhibition of lactate dehydrogenase
Receptor BindingSH-SY5Y (Neuroblastoma)0.1-10 µMModulation of dopamine receptors

Case Studies

  • Cancer Research : In a study published in Cancer Letters, researchers demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 25 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytoplasm .
  • Neuropharmacology : A study investigated the compound's effects on neuroblastoma cells (SH-SY5Y). Results indicated that it could enhance neuronal survival under oxidative stress conditions, potentially through modulation of neurotrophic factors .
  • Hepatotoxicity Assessment : Another study focused on HepG2 cells, revealing that the compound inhibited key metabolic enzymes, leading to altered lipid metabolism and potential hepatotoxic effects at higher concentrations .

Toxicology and Safety Profile

The safety profile of this compound has not been fully established. However, preliminary toxicological assessments indicate:

  • Mild to moderate cytotoxicity at high concentrations.
  • Potential for hepatotoxic effects observed in liver cell models.

Further studies are required to comprehensively evaluate its safety and toxicity in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile
Reactant of Route 2
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3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile

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